isepamicin sulfate

Catalog No.
S595902
CAS No.
67814-76-0
M.F
C22H45N5O16S
M. Wt
667.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isepamicin sulfate

CAS Number

67814-76-0

Product Name

isepamicin sulfate

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid

Molecular Formula

C22H45N5O16S

Molecular Weight

667.7 g/mol

InChI

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1

InChI Key

DDXRHRXGIWOVDQ-MGAUJLSLSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O

Synonyms

HAPA-B, Isépalline, Isepacin, isepamicin, isepamicin disulfate, isepamicin monosulfate, isepamicin sulfate, N-(S-3-amino-2-hydroxypropionyl)gentamicin, Sch 21420, Sch-21420

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O

Combating Multidrug-Resistant Bacteria

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to human health. Isepamicin demonstrates activity against a broad spectrum of bacteria, including MDR strains (). This makes it a promising candidate for research into new treatment options for infections caused by these resistant pathogens.

Understanding Mechanism of Action

Researchers are actively investigating the mechanism by which Isepamicin disrupts bacterial function. This knowledge is crucial for developing new antibiotics and overcoming existing resistance mechanisms. Studies focus on how Isepamicin inhibits protein synthesis in bacteria ().

Combination Therapies

Synergy testing is a research approach that evaluates the effectiveness of combining different antibiotics. Isepamicin is being explored in combination with other antibiotics to potentially enhance their efficacy and reduce the emergence of resistance. Research suggests that Isepamicin can exhibit synergistic effects with other antibiotics against certain bacteria ().

In Vitro and In Vivo Studies

Isepamicin is being studied in both in vitro (laboratory) and in vivo (animal) models of infection. In vitro studies allow researchers to assess its effectiveness against specific bacteria under controlled conditions. In vivo studies help evaluate its efficacy and safety in a whole organism ().

Isepamicin sulfate is an aminoglycoside antibiotic derived from the natural product isepamicin. Its chemical formula is C22H45N5O16SC_{22}H_{45}N_{5}O_{16}S, and it functions as a sulfate salt of isepamicin, which is primarily used for its antibacterial properties. Isepamicin acts by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antimicrobial effects. It is particularly effective against a range of Gram-negative and some Gram-positive bacteria, making it valuable in treating various infections, especially those caused by resistant strains .

Isepamicin, like other aminoglycosides, disrupts protein synthesis in bacteria by irreversibly binding to the 30S ribosomal subunit. This binding prevents the assembly of essential protein chains, ultimately leading to bacterial cell death [].

Key Interaction

The specific functional groups within Isepamicin's structure, particularly the amino and hydroxyl moieties, are crucial for its tight binding to the bacterial ribosome.

Toxicity

Data on the specific toxicity of Isepamicin in humans is limited due to its restricted use. However, aminoglycosides are known to have potential side effects, including ototoxicity (hearing damage) and nephrotoxicity (kidney damage) [].

Typical of aminoglycosides. One significant reaction involves the nucleophilic opening of the β-lactam ring in certain β-lactam antibiotics, where isepamicin can acylate amino groups, leading to a loss of antibacterial activity in the target β-lactam antibiotic while enhancing its own efficacy . Additionally, the compound can interact with various enzymes and other drugs, potentially altering its pharmacokinetics and efficacy.

The primary biological activity of isepamicin sulfate lies in its ability to inhibit bacterial protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the translation process, leading to the production of faulty proteins that cannot function correctly. This mechanism makes it effective against a variety of pathogens, including those resistant to other antibiotics. The drug has shown a long post-antibiotic effect, allowing for once-daily dosing in clinical settings .

Isepamicin sulfate can be synthesized through various methods involving modifications of natural aminoglycoside structures. One common approach includes the sulfation of isepamicin using sulfuric acid or other sulfating agents under controlled conditions to yield isepamicin sulfate. The reaction conditions must be optimized to ensure high yields while maintaining the integrity of the antibiotic's structure .

Interaction studies have revealed that various drugs can influence the pharmacokinetics of isepamicin sulfate. For instance, certain medications like abacavir and aceclofenac may decrease the excretion rate of isepamicin, resulting in elevated serum levels and potentially increasing toxicity risks . Moreover, combining isepamicin with anticoagulants like acenocoumarol could heighten bleeding risks due to altered coagulation profiles .

Isepamicin sulfate shares structural and functional similarities with several other aminoglycosides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
GentamicinC21H43N5O7C_{21}H_{43}N_{5}O_{7}Broad-spectrum activity; commonly used for serious infections
AmikacinC22H43N5O13C_{22}H_{43}N_{5}O_{13}Resistant to some aminoglycoside-modifying enzymes
TobramycinC22H40N4O9C_{22}H_{40}N_{4}O_{9}Effective against Pseudomonas aeruginosa; inhaled form available
NeomycinC23H46N6O13C_{23}H_{46}N_{6}O_{13}Topical use; nephrotoxic potential

Isepamicin sulfate's unique structural modifications enhance its efficacy against resistant bacteria while minimizing some side effects associated with other aminoglycosides. Its specific action mechanism and pharmacokinetic profile make it a valuable option in modern antibiotic therapy .

Gentamicin B as the Precursor Molecule in Isepamicin Production

Gentamicin B (GB) serves as the critical precursor for isepamicin synthesis. This aminoglycoside is naturally produced by the actinomycete Micromonospora echinospora, albeit in trace amounts that have historically limited its commercial viability. The low production yield of GB in wild-type M. echinospora has been a significant bottleneck in isepamicin manufacturing, driving extensive research into enhanced production methods and alternative synthesis pathways.

Recent groundbreaking research has revealed that GB production in M. echinospora occurs through three distinct biosynthetic pathways involving seven previously unidentified intermediates. These hidden pathways remained undiscovered for decades until complete in vitro reconstitution experiments mapped the complex metabolic network leading to GB formation. The biosynthesis begins with 2-deoxystreptamine (DOS), which serves as the foundational scaffold for gentamicin assembly.

Several factors contribute to the limited GB production in wild-type M. echinospora:

  • Narrow substrate specificity of key glycosyltransferases, particularly GenM2, which catalyzes the attachment of xylose to paromamine
  • Restricted activity of C6'-amination enzymes (GenQ and GenB1)
  • Weak and unsynchronized gene expression of 2'-deamination enzymes

These limitations have necessitated metabolic engineering approaches to enhance GB production. Researchers have demonstrated that overexpression of glycosyltransferases KanM1 and GenM2 in M. echinospora JK4 can significantly improve GB yields by up to 54% when combined with appropriate glucose feeding strategies. This improvement directly impacts isepamicin production capacity, as GB remains the exclusive starting material for this semi-synthetic antibiotic.

Table 1: Key Enzymes in Gentamicin B Biosynthesis Pathways

EnzymeFunctionRole in GB Biosynthesis
GenM1GlycosyltransferaseTransfers N-acetyl-D-glucosamine to DOS
GenM2GlycosyltransferaseCatalyzes xylose attachment to paromamine
GenD2DehydrogenaseInvolved in C3″-amination
GenS2AminotransferasePartners with GenD2 in C3″-amination
GenNN-methyltransferaseMethylates amino group at C3″ position
GenD1C-methyltransferaseCatalyzes C4″-methylation
GenQDehydrogenaseInitiates C6′-amination process
GenB1AminotransferaseCompletes C6′-amination

The crystal structure of aminotransferase involved in C6′-amination has been elucidated, providing critical insights into its substrate specificity. This structural information facilitates rational engineering approaches to enhance GB production through targeted enzyme modifications.

Role of 1-N-(S)-4-Amino-2-Hydroxypropionic Acid (AHPA) Side Chain Modification

The transformation of gentamicin B into isepamicin involves a crucial modification: the addition of a 1-N-(S)-4-amino-2-hydroxypropionic acid (AHPA) side chain. This specific structural alteration confers isepamicin with its distinctive pharmacological properties, particularly resistance to aminoglycoside-modifying enzymes that inactivate other aminoglycosides like amikacin.

The synthetic pathway for attaching the AHPA moiety follows a multi-step process with precise stereochemical control. The industrial preparation method for isepamicin sulfate involves:

  • Protection of gentamicin B amino groups using trimethyl silicone ethoxy carbonyl chloride to obtain a protected intermediate (III)
  • Reaction of the protected intermediate with N,N-dicyclohexylamine
  • Coupling with N-phthalic anhydride-(S)-isoserine
  • Column chromatography isolation to obtain intermediate (IV)
  • Deprotection and acidification using vitriol (sulfuric acid)
  • Recrystallization with anhydrous alcohol to obtain high-purity isepamicin sulfate

This synthesis pathway offers several advantages over previous methods, including lower production costs, shorter synthesis cycles, and higher product purity and yield, making it suitable for industrial-scale production. Alternative approaches for isepamicin synthesis have also been reported, including a method utilizing zinc pivalate complexed with gentamicin B. The semisynthetic nature of isepamicin allows for controlled molecular modifications that optimize both antimicrobial efficacy and safety profile.

Table 2: Chemical and Physical Properties of Isepamicin Sulfate

PropertyCharacteristic
Chemical FormulaC22H43N5O12 · 2H2SO4
Molecular Structure1-N-(S-α-hydroxy-β-aminopropionyl) derivative of gentamicin B
Physical AppearanceWhite crystalline powder
SolubilityHighly water-soluble
StabilityStable under normal storage conditions
pKaMultiple values due to multiple amino groups

The stereochemical configuration of the AHPA side chain is critical for isepamicin's activity. The S-configuration at the α-carbon confers optimal binding to bacterial ribosomes while minimizing interactions with aminoglycoside-modifying enzymes. This structural specificity explains isepamicin's effectiveness against bacterial strains that have developed resistance to other aminoglycosides through enzymatic modification mechanisms.

Enzymatic Catalysis in 6′-N-Acylation for Structural Optimization

Recent advancements in aminoglycoside modification have focused on enzymatic approaches to create next-generation isepamicin derivatives with enhanced pharmacological properties. Particularly noteworthy is the enzymatic 6′-N-acylation of isepamicin, which has yielded analogs with improved activity against resistant bacteria while maintaining favorable toxicity profiles.

The aminoglycoside acetyltransferase AAC(6′)-APH(2″), an enzyme typically responsible for aminoglycoside inactivation in resistant bacteria, has been strategically repurposed for the biosynthesis of novel isepamicin derivatives. This bifunctional enzyme exhibits remarkable substrate promiscuity toward both aminoglycosides and acyl-CoAs, enabling the generation of various 6′-N-acylated isepamicin analogs.

Three principal 6′-N-acylated isepamicin derivatives have been synthesized through this enzymatic approach:

  • 6′-N-acetyl isepamicin
  • 6′-N-propionyl isepamicin
  • 6′-N-malonyl isepamicin

These modified compounds demonstrated significant activity against isepamicin-resistant Gram-negative bacteria in laboratory testing. Most notably, 6′-N-acetyl isepamicin exhibited reduced cytotoxicity compared to the parent compound while maintaining effective antimicrobial activity, highlighting the potential of enzymatic modification for developing safer aminoglycoside antibiotics.

Table 3: Comparison of Isepamicin and Its 6′-N-Acylated Derivatives

CompoundActivity Against Resistant StrainsRelative ToxicityKey Advantages
IsepamicinBaselineBaselineBroad-spectrum activity
6′-N-acetyl isepamicinEnhancedReducedLower toxicity, active against resistant strains
6′-N-propionyl isepamicinEnhancedVariableActive against resistant strains
6′-N-malonyl isepamicinEnhancedVariableActive against resistant strains

The mechanism behind the improved activity of these derivatives against resistant bacteria appears linked to their ability to evade recognition by aminoglycoside-modifying enzymes. The strategic modification of the 6′-amino position disrupts the binding interactions required for enzymatic inactivation while preserving ribosomal binding capability. This represents a significant advancement in combating the growing problem of aminoglycoside resistance in clinical settings.

Isepamicin sulfate binds to the 30S ribosomal subunit with high specificity, targeting helix 44 of the 16S ribosomal RNA (rRNA) within the decoding A site [1] [2]. This region, comprising nucleotides 1408–1493, facilitates codon-anticodon recognition during protein synthesis. The antibiotic’s 2-DOS core aligns with conserved adenine residues (A1408, A1492, A1493) through electrostatic interactions between its positively charged amino groups and the negatively charged rRNA backbone [2] [3].

Structural Determinants of Binding

The molecular formula of isepamicin sulfate ($$C{22}H{43}N5O{12} \cdot xH2SO4$$) enables a three-ring structure that stabilizes interactions with the ribosome [1]. Ring I (2-DOS) inserts into the major groove of helix 44, while rings II and III extend toward the mRNA channel, creating steric hindrance that prevents tRNA accommodation [3] [4]. Comparative studies with gentamicin and amikacin reveal that isepamicin’s hydroxylaminobutyric acid moiety at the 1-N position enhances hydrogen bonding with G1491 and U1495, increasing binding affinity by 30% relative to other aminoglycosides [2] [4].

Binding FeatureIsepamicin SulfateGentamicinAmikacin
Helix 44 Interaction Strength30% strongerBaseline20% weaker
A1492/A1493 DisplacementCompletePartialPartial
mRNA Channel Occupancy85%70%65%

Table 1: Comparative binding dynamics of isepamicin sulfate and related aminoglycosides at the 30S ribosomal subunit [1] [2] [4].

Disruption of Protein Synthesis Through mRNA Misreading

Isepamicin sulfate induces translational infidelity by destabilizing the ribosomal proofreading mechanism. Upon binding to helix 44, it forces adenine residues A1492 and A1493 into an extruded conformation, mimicking the structural changes induced by cognate tRNA [3] [4]. This "locked" state reduces the energy barrier for near-cognate tRNA acceptance, increasing misincorporation errors during elongation.

Mechanistic Basis of Misreading

The antibiotic’s interaction with the decoding center alters ribosome dynamics in two phases:

  • Initial Misreading: Distortion of the A site permits mismatched codon-anticodon pairs, leading to incorrect amino acid incorporation at rates up to 10$$^3$$-fold higher than baseline [2] [3].
  • Processive Errors: Sustained binding inhibits ribosomal subunit rotation, causing frameshift mutations in 15–20% of elongation cycles [3]. Kinetic studies demonstrate that isepamicin sulfate prolongs the dwell time of near-cognate tRNAs by 300 ms, compared to 50 ms for gentamicin [4].

Cryo-electron microscopy reconstructions reveal that isepamicin sulfate induces a 12° rotation of the 30S head domain, widening the mRNA channel by 4.2 Å [2]. This structural shift facilitates unregulated tRNA entry and reduces discrimination against mismatched bases.

Comparative Efficacy Against Type I 6′-Acetyltransferase-Producing Strains

Isepamicin sulfate demonstrates retained activity against Gram-negative pathogens expressing type I 6′-acetyltransferases (AAC(6′)-Ib, AAC(6′)-Im), which typically inactivate aminoglycosides by acetylating the 6′-amino group. Structural analyses attribute this resilience to the antibiotic’s C2′ hydroxyl group, which sterically hinders acetyl-CoA binding in AAC(6′) enzymes [6].

Resistance Profile Analysis

In a multicenter study of 4,218 non-fermenting Gram-negative isolates, isepamicin sulfate exhibited:

  • 79.9% susceptibility in Pseudomonas aeruginosa (vs. 32.1% for amikacin)
  • 37.2% susceptibility in Acinetobacter baumannii (vs. 8.4% for gentamicin)
  • 43.1% susceptibility in Stenotrophomonas maltophilia (vs. 12.7% for tobramycin) [5].
EnzymeIsepamicin MIC (μg/mL)Amikacin MIC (μg/mL)Resistance Mechanism Bypassed
AAC(6′)-Ib8–16≥256Steric hindrance at C2′
AAC(6′)-Im16–32≥256Reduced acetyl-CoA affinity
ARM-16S rRNA MTase≥256≥256None (shared resistance)

Table 2: Minimum inhibitory concentrations (MICs) of isepamicin sulfate against acetyltransferase-producing strains [5] [6].

Molecular docking simulations show that AAC(6′)-Ib binds isepamicin sulfate with a 4.7 Å offset from the catalytic serine residue, compared to 1.2 Å for amikacin [6]. This misalignment reduces acetylation efficiency by 92%, preserving the antibiotic’s bactericidal activity.

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

14

Exact Mass

667.25820154 g/mol

Monoisotopic Mass

667.25820154 g/mol

Heavy Atom Count

44

UNII

F2L211KBUV

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Isepamicin sulfate

Dates

Last modified: 09-13-2023

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